Ethyl hexadienoate
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Overview
Description
Ethyl hexadienoate, also known as ethyl sorbate, is an ester with the molecular formula C₈H₁₂O₂. It is commonly used in the food industry as a flavoring agent due to its fruity aroma. The compound is derived from sorbic acid and ethanol, and it is known for its stability and pleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hexadienoate can be synthesized through the esterification of sorbic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl hexadienoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Sorbic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl hexadienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl hexadienoate primarily involves its hydrolysis to sorbic acid and ethanol. Sorbic acid is known for its antimicrobial properties, which inhibit the growth of mold, yeast, and fungi. The ester bond in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Ethyl hexadienoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Similar ester structure but derived from acetic acid.
Methyl Butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its derivation from sorbic acid, which imparts antimicrobial properties. This makes it particularly valuable in food preservation and as a research compound for studying antimicrobial mechanisms .
Biological Activity
Ethyl hexadienoate, a compound derived from hexadienoic acid, has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
This compound is an ester formed from hexadienoic acid and ethanol. Its chemical structure can be represented as follows:
- Chemical Formula : C8H12O2
- Molecular Weight : 140.18 g/mol
The compound features two double bonds, which contribute to its reactivity and biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as a food preservative.
- Study Findings :
- A study highlighted its effectiveness against specific strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) that suggests strong antimicrobial potential .
- The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 100 µg/mL |
Staphylococcus aureus | 50 µg/mL |
Candida albicans | 75 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
- Research Insights :
- A study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the antioxidant activity of this compound. The results indicated a significant scavenging effect with an IC50 value of approximately 30 µg/mL .
- This antioxidant activity may be attributed to the presence of conjugated double bonds in its structure, which can stabilize free radicals.
Assay Type | Result |
---|---|
DPPH Scavenging Activity | IC50 = 30 µg/mL |
Ferric Reducing Antioxidant Power (FRAP) | High reducing power observed |
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate its potential in inhibiting cancer cell proliferation.
- Case Studies :
- In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the activation of caspase pathways .
- Further investigations are necessary to elucidate the specific pathways affected and the overall efficacy in vivo.
Cancer Cell Line | Effect Observed |
---|---|
HepG2 (Liver Cancer) | Induction of apoptosis |
MCF-7 (Breast Cancer) | Inhibition of cell proliferation |
Properties
IUPAC Name |
ethyl hexa-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862920 |
Source
|
Record name | Ethyl hexa-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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